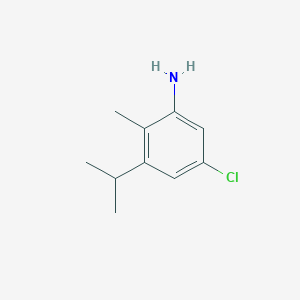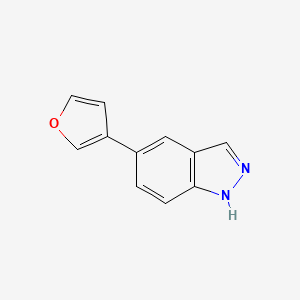
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine
Descripción general
Descripción
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine consists of a pyridine ring attached to a trifluoromethyl group and a methyl group . The InChI code for this compound is 1S/C14H10F3NO/c1-9-8-11(6-7-18-9)13(19)10-2-4-12(5-3-10)14(15,16)17/h2-8H,1H3 .Chemical Reactions Analysis
Trifluoromethylpyridines, including 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine has a molecular weight of 265.23 g/mol . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Agrochemical Industry
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine: derivatives are prominently used in the agrochemical industry for crop protection. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients that protect crops from pests. The introduction of TFMP derivatives like fluazifop-butyl marked the beginning of their use in the market, and since then, over 20 new TFMP-containing agrochemicals have been named .
Pharmaceutical Applications
In the pharmaceutical sector, several TFMP derivatives are utilized. Five pharmaceutical products containing the TFMP structure have been approved for the market, and two veterinary products have also gained approval. Many more candidates are currently undergoing clinical trials, highlighting the significance of TFMP derivatives in medicinal chemistry .
Antitubulin Agents
Research has been conducted on new antitubulin agents containing a scaffold similar to 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine. These compounds have shown antiproliferative activity against cancer cell lines, inhibiting tubulin polymerization and inducing apoptotic cell death without affecting normal human peripheral blood mononuclear cells, suggesting potential selectivity against cancer cells .
Synthesis of Organic Compounds
The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety make TFMP derivatives valuable intermediates in the synthesis of organic compounds. Their development is crucial for advances in various fields, including agrochemicals, pharmaceuticals, and functional materials .
Development of Fluorinated Compounds
More than 50% of pesticides introduced in the last two decades are fluorinated, with around 40% containing a trifluoromethyl group. This underscores the importance of TFMP derivatives in the development of fluorinated organic chemicals, which is a growing research area due to the effects of fluorine on biological activities and physical properties .
Metal Complex Formation
TFMP derivatives have been explored for their potential to form complexes with transition metal ions such as Fe(III), Co(III), Cu(II), and Ni(II). These complexes can have various applications, including catalysis, material science, and as potential therapeutic agents .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methylpyridin-4-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-7-11(5-6-18-9)13(19)10-3-2-4-12(8-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOFZRFNJUNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)








![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)


![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)